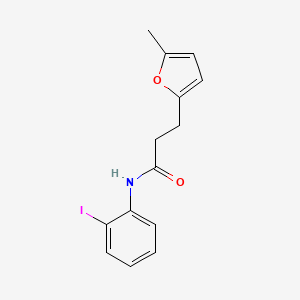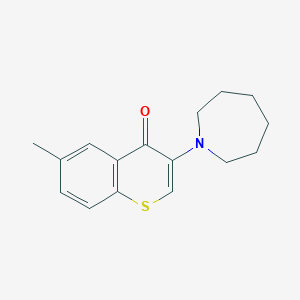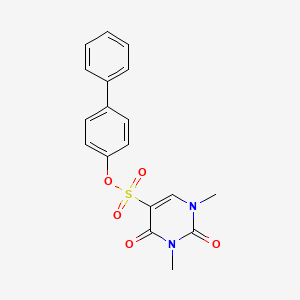
(4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as PPDMS, is a compound that has been extensively studied for its potential applications in scientific research. PPDMS is a sulfonated pyrimidine derivative that has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. In
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
- Solvatochromic Dyes for Biological Studies : The synthesis and properties of solvatochromic dyes, including those with structural elements similar to (4-Phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, have been explored for their strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes, with significant implications for enhancing the visualization and understanding of complex biochemical interactions (Diwu et al., 1997).
Antimicrobial Activity
- Novel Pyrazolopyrimidines with Antimicrobial Properties : Research into pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties has shown that certain compounds exhibit antimicrobial activities surpassing those of reference drugs. This suggests potential applications in developing new antimicrobial agents, which is particularly relevant for compounds structurally related to this compound (Alsaedi et al., 2019).
Polymer Science
- Polyimide Synthesis for Advanced Technologies : The use of sulfone and oxyethylene units in monomers for synthesizing polyimides highlights the versatility of sulfone-containing compounds in creating materials with desirable mechanical properties and thermal stability. These findings are relevant for the development of new materials with improved performance for technological applications (Liaw et al., 1999).
Organic Synthesis and Chemical Reactions
- Synthetic Applications and Mechanistic Insights : The study of molecular rearrangements and the behavior of sulfonated compounds under various conditions offers insights into the chemical properties and reactions of compounds similar to this compound. These insights are crucial for synthetic chemistry, enabling the development of novel synthetic pathways and the exploration of reaction mechanisms (Higashino et al., 1983).
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propiedades
IUPAC Name |
(4-phenylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-19-12-16(17(21)20(2)18(19)22)26(23,24)25-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQFERMMORJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2729986.png)
![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2729989.png)
![2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2729991.png)
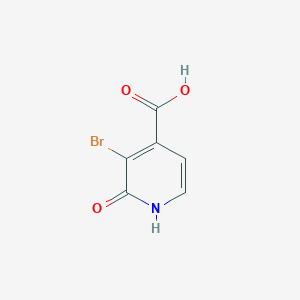
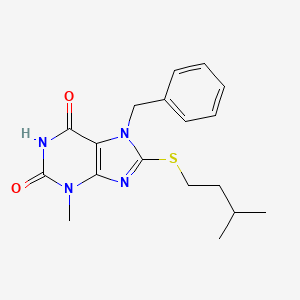
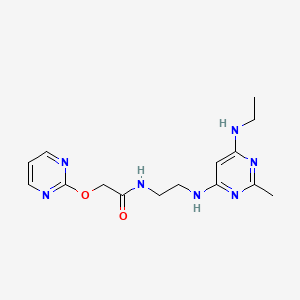
![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2729999.png)
![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)
![4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2730002.png)
